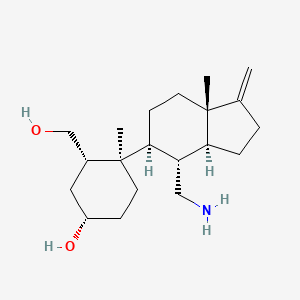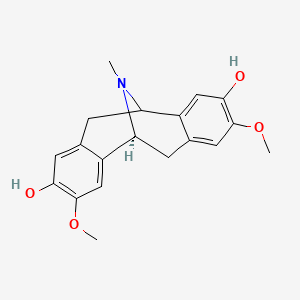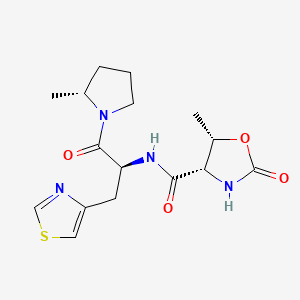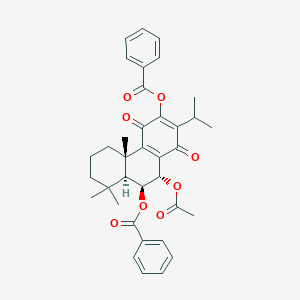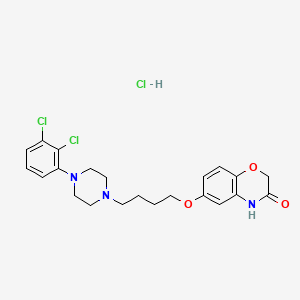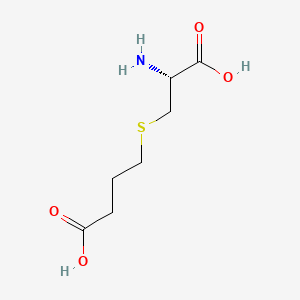
S-(3-羧基丙基)-L-半胱氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to “S-(3-Carboxypropyl)-L-cysteine” has been reported. For instance, copper catalysts immobilized on Poly(3-carboxypropyl)Thiophene have been synthesized and characterized using analytical and spectroscopic techniques . The copper catalytic platforms were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “S-(3-Carboxypropyl)-L-cysteine” have been studied. For instance, copper catalytic platforms immobilized on Poly(3-carboxypropyl)Thiophene were used to investigate the catalytic activity for the cross-coupling reactions of organomagnesium reagents with acid chlorides .科学研究应用
呼吸医学应用:S-羧甲基-L-半胱氨酸在呼吸医学中发现了临床应用,特别是作为治疗肺部疾病的祛痰剂。其代谢与中间代谢途径表现出复杂的相互作用,受多态性因素和昼夜节律的影响,这可能解释了不同患者观察到的治疗效果的差异 (Mitchell 和 Steventon,2012)。
化学合成和色谱:已经实现了 S-(1-羧乙基)-L-半胱氨酸和 S-(1-羧基丙基)-L-半胱氨酸的合成,为通过色谱方法鉴定它们提供了分析数据。这些衍生物具有不同的色谱行为,为分析化学领域做出了贡献 (Blarzino、Foppoli 和 Coccia,1987)。
酶促氧化脱氨:L-氨基酸氧化酶可以氧化脱氨 S-(1-羧乙基)-L-半胱氨酸和 S-(1-羧基丙基)-L-半胱氨酸,从而形成相应的 α-酮酸。这种酶促反应证明了这些化合物在研究氨基酸代谢和酶促过程中的潜力 (Foppoli、Coccia 和 Blarzino,1986)。
营养意义:L-半胱氨酸作为一种半必需氨基酸,在细胞稳态中起着至关重要的作用,包括合成还原性谷胱甘肽 (GSH)、硫化氢 (H2S) 和牛磺酸。L-半胱氨酸衍生物在改善健康和治疗疾病中的营养和治疗应用具有重要意义 (Yin 等,2016)。
生物技术生产:L-半胱氨酸的生物技术生产,特别是在大肠杆菌中,已经通过合理的代谢工程得到增强。这种方法包括将 L-半胱氨酸合成分为模块(转运、硫、前体和降解),从而显着提高产量和生产效率,在医药、食品和其他行业中得到应用 (Liu 等,2018)。
作用机制
Target of Action
S-(3-Carboxypropyl)-L-cysteine, also known as mono-(3-carboxypropyl) phthalate (MCPP), is a metabolite of phthalates . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism and altering the development and function of hormone-dependent structures within the nervous system .
Mode of Action
It is known that phthalates, including mcpp, interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
S-(3-Carboxypropyl)-L-cysteine is involved in the biosynthesis of diphthamide, a unique posttranslational modification on translation elongation factor 2 (EF2) in archaea and eukaryotes . The first step of this process involves the transfer of the 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine (SAM) to the histidine residue of EF2, forming a C-C bond . This step requires four proteins in eukaryotes, Dph1-Dph4 .
Pharmacokinetics
It is known that the compound is a metabolite of phthalates, which are widely used in industrial manufacturing as plasticizers . These chemicals can enter the body through various routes, including ingestion, inhalation, and dermal exposure .
Result of Action
Exposure to S-(3-Carboxypropyl)-L-cysteine and other phthalates has been associated with neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder . In addition, exposure to these chemicals can lead to decreased masculine behavior . Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .
Action Environment
Environmental factors can influence the action, efficacy, and stability of S-(3-Carboxypropyl)-L-cysteine. For instance, exposure to environmental chemicals such as air pollution and heavy metals has been linked to low bone mineral density . Moreover, gestational exposure to certain endocrine-disrupting chemicals, including S-(3-C
生化分析
Biochemical Properties
S-(3-Carboxypropyl)-L-cysteine is involved in biochemical reactions as a substrate. It is known to interact with enzymes such as Nocardia spp., which catalyzes the addition of the homoserine sidechain, crucial for the transfer of 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine to diverse substrates .
Cellular Effects
The cellular effects of S-(3-Carboxypropyl)-L-cysteine are not fully understood. It has been suggested that it may influence cell function by interacting with various cellular processes. For instance, it has been associated with neurological disorders when present in higher concentrations .
Molecular Mechanism
The molecular mechanism of S-(3-Carboxypropyl)-L-cysteine involves its interaction with enzymes. It acts as a substrate for the enzyme Nocardia spp., which transfers a 3-amino-3-carboxypropyl group from S-adenosyl-L-methionine to diverse substrates .
Metabolic Pathways
S-(3-Carboxypropyl)-L-cysteine is involved in the metabolic pathway of S-adenosyl-L-methionine (SAM). It acts as a substrate for the enzyme Nocardia spp., which transfers a 3-amino-3-carboxypropyl group from SAM to diverse substrates .
Subcellular Localization
Similar compounds have been found to localize in specific compartments or organelles within the cell .
属性
IUPAC Name |
4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFNRNDFHINZLV-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CSCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)CSC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does CPC interact with CSE and what are the downstream effects on H2S synthesis?
A1: CPC acts as an inhibitor of CSE, a key enzyme involved in the production of H2S. Unlike the commonly used inhibitor propargylglycine (PPG), CPC's efficacy is not affected by the order of substrate addition. [] CPC inhibits both the γ-elimination reaction of cystathionine and H2S synthesis from cysteine. Specifically, it exhibits a Ki value of 180 ± 15 μm for H2S synthesis from cysteine. [] Structurally, the inhibition is attributed to the aminoacrylate intermediate formed from CPC, which binds to CSE. This interaction was elucidated through a 2.5 Å resolution crystal structure of human CSE complexed with the CPC-derived intermediate. [] By targeting CSE, CPC effectively reduces transsulfuration flux, diminishing the transfer of sulfur from methionine to glutathione (GSH) by 80-90% as observed in cell studies. [] Importantly, CPC demonstrates selectivity for CSE, sparing other enzymes directly or indirectly involved in H2S biogenesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
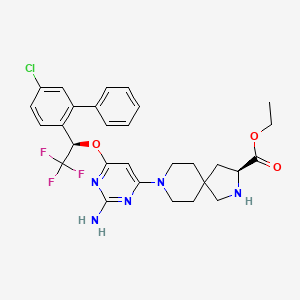
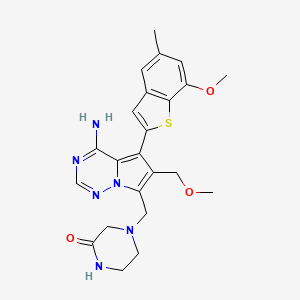

![N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide](/img/structure/B610554.png)
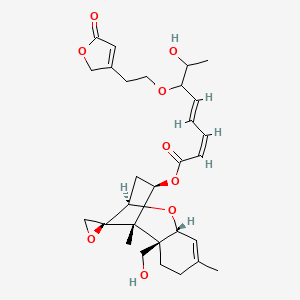
![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
